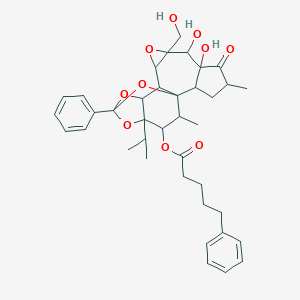
Octahydromezerein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydromezerein is a natural compound that has been found to possess a wide range of biological activities. It is a sesquiterpene lactone that is extracted from the roots of the plant Carpesium abrotanoides L.
Wirkmechanismus
Octahydromezerein exerts its biological activities through various mechanisms. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activation of nuclear factor-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Octahydromezerein has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Octahydromezerein has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. It also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase. Octahydromezerein has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Octahydromezerein has several advantages for lab experiments. It is a natural compound that is readily available and can be obtained through relatively simple extraction and purification processes. It has been extensively studied for its biological activities and has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. However, one of the limitations of Octahydromezerein is that it is a sesquiterpene lactone, which can be toxic in high doses. Therefore, careful consideration should be given to the concentration used in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Octahydromezerein. One of the areas of research is to investigate its potential use in the treatment of various cancers. Another area of research is to further elucidate its mechanism of action and identify its molecular targets. Additionally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of Octahydromezerein to determine its efficacy and safety in humans.
Conclusion:
In conclusion, Octahydromezerein is a natural compound that has been found to possess a wide range of biological activities. It has been extensively studied for its anti-inflammatory, anti-tumor, and neuroprotective properties. Octahydromezerein exerts its biological activities through various mechanisms and has several advantages for lab experiments. However, careful consideration should be given to the concentration used in lab experiments due to its potential toxicity. There are several future directions for the study of Octahydromezerein, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
Octahydromezerein can be obtained through a series of extraction and purification processes from the roots of Carpesium abrotanoides L. The extraction process involves grinding the roots and extracting the compound using solvents such as ethanol, methanol, or water. The extract is then purified using various chromatography techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
Octahydromezerein has been extensively studied for its biological activities. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have neuroprotective effects and can be used for the treatment of Alzheimer's disease. Octahydromezerein has been studied for its potential use in the treatment of various cancers such as breast cancer, lung cancer, and liver cancer.
Eigenschaften
CAS-Nummer |
124392-15-0 |
|---|---|
Produktname |
Octahydromezerein |
Molekularformel |
C38H46O10 |
Molekulargewicht |
662.8 g/mol |
IUPAC-Name |
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-propan-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadecan-17-yl] 5-phenylpentanoate |
InChI |
InChI=1S/C38H46O10/c1-21(2)36-30(44-27(40)18-12-11-15-24-13-7-5-8-14-24)23(4)37-26-19-22(3)29(41)35(26,43)33(42)34(20-39)31(45-34)28(37)32(36)46-38(47-36,48-37)25-16-9-6-10-17-25/h5-10,13-14,16-17,21-23,26,28,30-33,39,42-43H,11-12,15,18-20H2,1-4H3 |
InChI-Schlüssel |
PXVGITCSLQQEDI-UHFFFAOYSA-N |
SMILES |
CC1CC2C34C(C(C5(C(C3C6C(O6)(C(C2(C1=O)O)O)CO)OC(O4)(O5)C7=CC=CC=C7)C(C)C)OC(=O)CCCCC8=CC=CC=C8)C |
Kanonische SMILES |
CC1CC2C34C(C(C5(C(C3C6C(O6)(C(C2(C1=O)O)O)CO)OC(O4)(O5)C7=CC=CC=C7)C(C)C)OC(=O)CCCCC8=CC=CC=C8)C |
Andere CAS-Nummern |
145680-57-5 |
Synonyme |
octahydromezerein |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



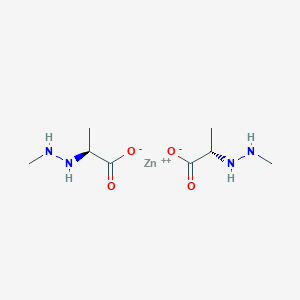
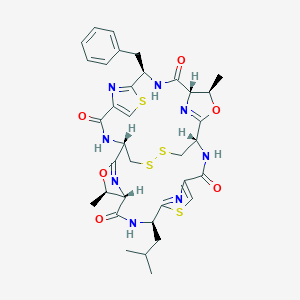
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)
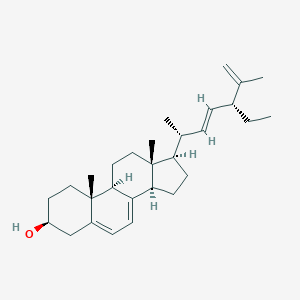
![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)

![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)
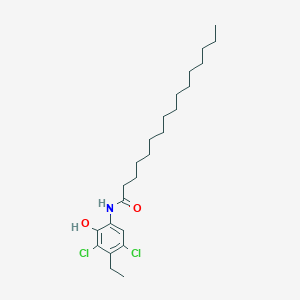
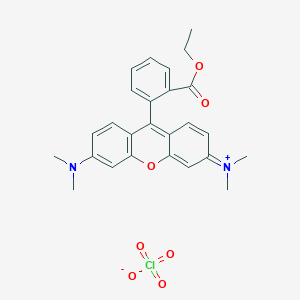
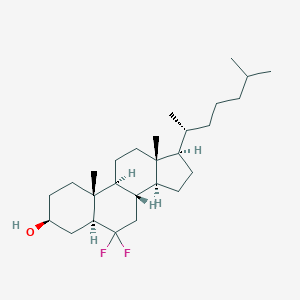

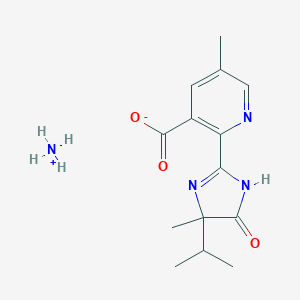
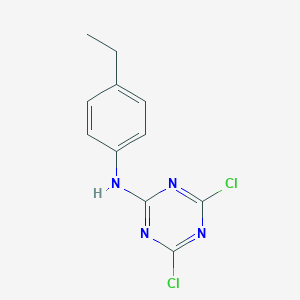
![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)